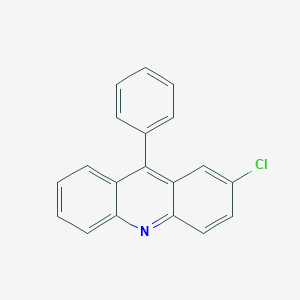
2-Chloro-9-phenylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-phenylacridine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of acridine and has a wide range of applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-phenylacridine is not fully understood. However, it is believed that the compound intercalates into DNA, disrupting the structure of the DNA double helix. This can lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 2-Chloro-9-phenylacridine has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-9-phenylacridine in lab experiments is its strong fluorescence properties, which make it an excellent fluorescent probe for DNA detection. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-Chloro-9-phenylacridine is its potential toxicity to normal cells at high concentrations. Careful consideration must be given to the concentration of the compound used in experiments to ensure that normal cells are not affected.
Orientations Futures
There are many potential future directions for research involving 2-Chloro-9-phenylacridine. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be done to further understand the mechanism of action of 2-Chloro-9-phenylacridine and its potential use in other applications, such as DNA sequencing and diagnostics. Finally, research could be done to develop new derivatives of 2-Chloro-9-phenylacridine with improved properties for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-Chloro-9-phenylacridine involves the reaction of 9-phenylacridine with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium hydroxide to obtain 2-Chloro-9-phenylacridine. The yield of the synthesis process is relatively high, and the compound can be easily purified through recrystallization.
Applications De Recherche Scientifique
2-Chloro-9-phenylacridine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify DNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties. Additionally, 2-Chloro-9-phenylacridine has been studied for its potential use as an anti-cancer agent.
Propriétés
Formule moléculaire |
C19H12ClN |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
2-chloro-9-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |
Clé InChI |
UTSSPZZFRJKFAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)





![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)





